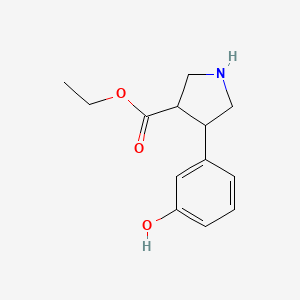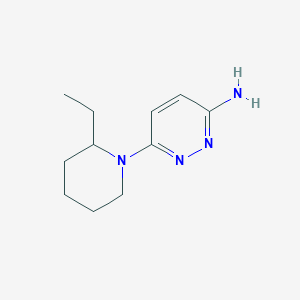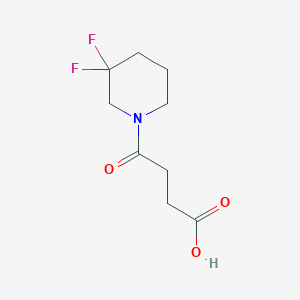
4-(3-ヒドロキシフェニル)ピロリジン-3-カルボン酸エチル
説明
Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and an ethyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-hydroxyphenylacetic acid as the starting material.
Reaction Steps: The process involves the formation of an amide intermediate, followed by cyclization to form the pyrrolidine ring.
Catalysts and Conditions: The reaction may require the use of catalysts such as acid or base catalysts, and specific conditions like temperature and pressure control.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production can be carried out using batch processes for smaller-scale production or continuous processes for larger-scale manufacturing.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the pyrrolidine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction Reagents: Typical reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield hydroxylated or carboxylated derivatives.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Chemistry:
Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalyst: It may be used as a catalyst or ligand in various chemical reactions.
Biology:
Biological Activity: Research has shown potential biological activity, including antimicrobial and anti-inflammatory properties.
Drug Development: It is being explored for its potential use in drug development, particularly in the treatment of certain diseases.
Medicine:
Pharmaceutical Applications: The compound is being studied for its potential therapeutic effects in various medical conditions.
Drug Delivery: It may be used in drug delivery systems to improve the efficacy and targeting of medications.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in the development of pesticides or herbicides.
科学的研究の応用
創薬
ピロリジン環は、人間の病気の治療のための化合物を得るために、医薬品化学者によって広く使用されています . sp3-ハイブリダイゼーションによるファーマコフォア空間を効率的に探索する可能性、分子の立体化学への貢献、環の非平面性による3次元(3D)カバレッジの増加により、この飽和したスキャフォールドへの関心が高まっています .
抗菌活性
構造活性相関(SAR)調査によると、ピロリジン誘導体の抗菌活性は、N'-置換基の影響を受ける可能性があります . これは、「4-(3-ヒドロキシフェニル)ピロリジン-3-カルボン酸エチル」が、新しい抗菌剤の開発に使用される可能性があることを示唆しています。
不斉有機触媒
ピロリジン系有機触媒は、不斉合成に使用されてきました . これらの触媒は、アルデヒドの不斉官能化に使用されてきたアプリケーションの1つです . したがって、「4-(3-ヒドロキシフェニル)ピロリジン-3-カルボン酸エチル」は、不斉合成において有機触媒として使用される可能性があります。
生物活性化合物の合成
「4-(3-ヒドロキシフェニル)ピロリジン-3-カルボン酸エチル」などの置換されたキラルピロリジンは、生物活性を持つ天然および合成化合物に存在する一般的なヘテロ環状構造モチーフです . これらのスキャフォールドは、有機合成におけるビルディングブロックとしても重要な役割を果たしています .
リガンド設計
ピロリジン骨格は、多くのリガンドの構造を特徴付けています . したがって、「4-(3-ヒドロキシフェニル)ピロリジン-3-カルボン酸エチル」は、さまざまな生物学的標的のための新規リガンドの設計に使用される可能性があります。
1-ヒドロキシ-ピロリジン-2,5-ジオンの合成
3-置換クマリンとニトロメタンから3,4-二置換1-ヒドロキシ-ピロリジン-2,5-ジオンを合成するための新しい反応が見出されました . これは、「4-(3-ヒドロキシフェニル)ピロリジン-3-カルボン酸エチル」が、1-ヒドロキシ-ピロリジン-2,5-ジオンの合成に使用される可能性があることを示唆しています。
作用機序
The mechanism by which Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate: This compound has a similar structure but with a different position of the hydroxyl group on the phenyl ring.
Ethyl 3-(3-hydroxyphenyl)propanoate: This compound has a different ring structure but shares the phenyl and ester groups.
p-Coumaric acid ethyl ester: This compound has a similar ester group and phenyl ring but lacks the pyrrolidine ring.
Uniqueness: Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate is unique due to its pyrrolidine ring, which imparts distinct chemical and biological properties compared to similar compounds
特性
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)12-8-14-7-11(12)9-4-3-5-10(15)6-9/h3-6,11-12,14-15H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAUMTTXQAOWAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1488381.png)



![(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine](/img/structure/B1488385.png)




![(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1488395.png)

![2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B1488400.png)


